molecular formula C13H11ClN2O4 B5544195 5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5544195
M. Wt: 294.69 g/mol
InChI Key: APAWAXWETVCYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidinetrione derivatives often involves green and economical approaches. For instance, Barakat et al. (2015) describe a synthesis method utilizing a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium, highlighting an efficient and environmentally friendly pathway to similar compounds (Barakat et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidinetriones has been elucidated through techniques such as single-crystal X-ray structure determination and DFT calculations. The study by Barakat et al. (2015) confirms the 3D structure of the compound, revealing significant deviations in the pyrimidinetrione rings, which are crucial for understanding the compound's reactivity and interactions (Barakat et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinetriones includes electrophilic and nucleophilic sites, as identified by molecular electrostatic potential (MEP) analysis. The carbonyl oxygen and certain hydrogen atoms are highlighted as reactive sites for specific chemical transformations, providing insight into potential reactivity pathways (Barakat et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, play a significant role in the application of pyrimidinetrione derivatives. Detailed crystallography studies, like those by Low et al. (2004), reveal the arrangement of molecules in the solid state, contributing to a deeper understanding of the material's physical characteristics and potential uses (Low et al., 2004).

Chemical Properties Analysis

The chemical properties of pyrimidinetrione derivatives, including their stability, reactivity with various reagents, and potential for forming diverse molecular structures, are central to their scientific interest. Studies demonstrate the compound's involvement in multicomponent reactions, indicating versatility in chemical synthesis and the potential for creating a wide range of derivatives (Ryzhkova et al., 2023).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of heterocyclic compounds like pyrimidinone derivatives involves reactions with active methylene compounds, leading to a variety of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives. These compounds are fundamental in developing more complex chemical structures and have potential applications in medicinal chemistry and material science. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes produces heterocycles that can lead to the synthesis of compounds similar to the one of interest (Shibuya, 1984).

Biological Activities

Research into hydrazonoyl substituted pyrimidinones demonstrates the antimicrobial, antitumor, and 5α-reductase inhibitor activities of these compounds. Such studies highlight the potential therapeutic applications of pyrimidinone derivatives, including those structurally related to 5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Compounds prepared by coupling diazonium salts with 2-(4-chlorobenzoylmethylene)-6-methyl-4(3H)-pyrimidinone exhibited significant biological activities (Edrees et al., 2010).

Molecular Characterization and Structural Analysis

The molecular characterization and structural analysis of compounds similar to the one , such as 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), have been achieved through advanced techniques like X-ray crystallography and DFT calculations. These studies provide insights into the geometric and electronic structures, essential for understanding the reactivity and potential applications of these compounds in various fields (Barakat et al., 2015).

Advanced Materials and Catalysis

Research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including the synthesis and immortal ring-opening polymerization (ROP) of ε-CL and L-LA, illustrates the application of pyrimidine derivatives in materials science. These complexes demonstrate the versatility of pyrimidinetrione derivatives in catalysis and polymer science, providing a foundation for the development of new materials with enhanced properties (Wang et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

5-(2-chlorobenzoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-5-3-4-6-8(7)14/h3-6,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWAXWETVCYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chlorophenyl)(hydroxy)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.